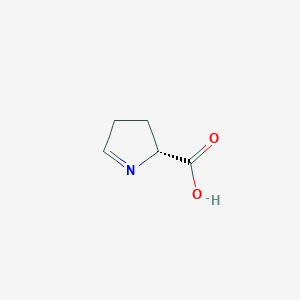
(R)-1-pyrroline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has R configuration. It is a conjugate acid of a (R)-1-pyrroline-5-carboxylate. It is an enantiomer of a (S)-1-pyrroline-5-carboxylic acid.
Scientific Research Applications
1. Inhibition of Protein Synthesis
- Study : A study by Mick, Thach, and Hagedorn (1988) found that L-pyrroline-5-carboxylic acid inhibits the net synthesis of globin in untreated reticulocyte lysates in a dose-dependent manner. This inhibition was greater than that observed with equimolar GSSG or NADP+, and it was prevented by a NADPH generating system. The study suggests that pyrroline-5-carboxylic acid can initiate a differential effect on proteins synthesized from different mRNA species by an as yet unidentified mechanism (Mick, Thach, & Hagedorn, 1988).
2. Enzymatic Synthesis and Purification
- Study : Smith, Downing, and Phang (1977) developed a method for the enzymatic synthesis of pyrroline-5-carboxylic acid on a preparative scale from L-ornithine. Their method allowed for the synthesis of the biologically active L-stereoisomer, which is significant for research in amino acid metabolism (Smith, Downing, & Phang, 1977).
3. Stimulation of Hexose-Monophosphate Pentose Pathway
- Study : Pyrroline-5-carboxylate has been shown to stimulate the hexose-monophosphate pentose pathway in cultured human fibroblasts. This finding by Phang, Downing, Yeh, Smith, and Williams (1979) suggests a link between amino acid and nucleotide metabolism, as the pathway is a source of ribose-5-phosphate, a precursor of phosphoribosyl pyrophosphate (Phang et al., 1979).
4. Role in Plant Defense Against Pathogens
- Study : Research by Qamar, Mysore, and Senthil-Kumar (2015) indicates that pyrroline-5-carboxylate metabolism plays a role in plant defense against pathogens. The study suggests that changes in mitochondrial pyrroline-5-carboxylate synthesis or the increase in pyrroline-5-carboxylate levels may induce a form of programmed cell death in plants during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).
5. Crystal Structure of Human Pyrroline-5-Carboxylate Reductase
- Study : Meng, Lou, Liu, Li, Zhao, Bartlam, and Rao (2006) presented the crystal structure of pyrroline-5-carboxylate reductase, an enzyme crucial for the enzymatic cycle between pyrroline-5-carboxylate and proline. This enzyme is important for amino acid metabolism, intracellular redox potential, and apoptosis (Meng et al., 2006).
properties
Product Name |
(R)-1-pyrroline-5-carboxylic acid |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1 |
InChI Key |
DWAKNKKXGALPNW-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N=C1)C(=O)O |
Canonical SMILES |
C1CC(N=C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



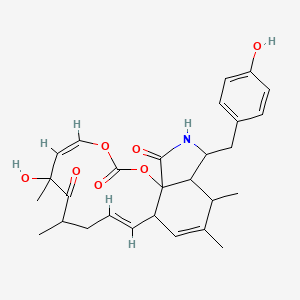
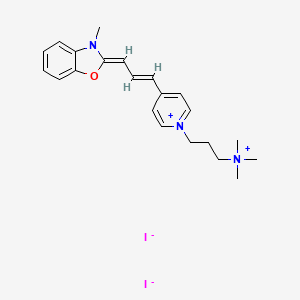
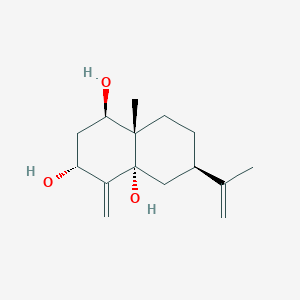
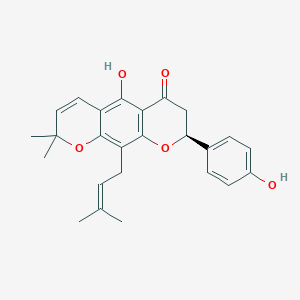
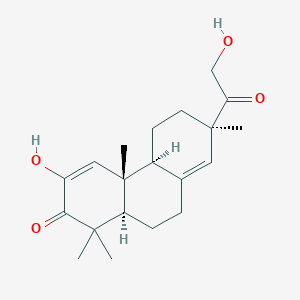
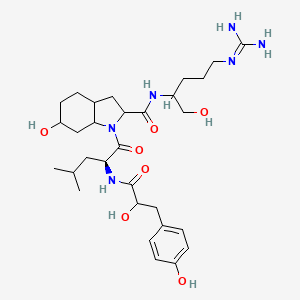
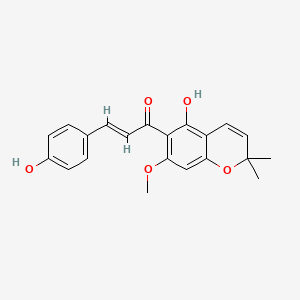
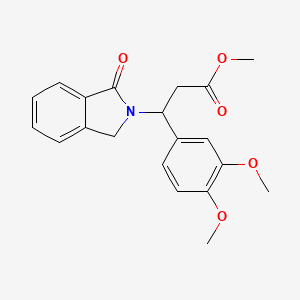
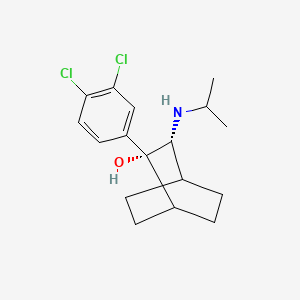
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
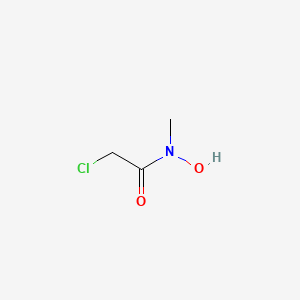
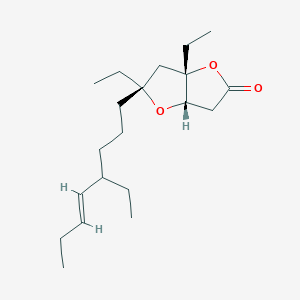
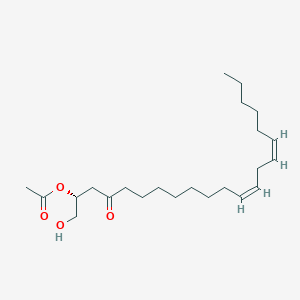
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)